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Compound of Interest

4-Aminocyclohexane-1-
Compound Name:
carboxamide hydrochloride

CAS No.: 856563-23-0

Cat. No.: B1523020

Get Quote

\ J

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and
Structural Biologists

Part 1: Executive Summary & Critical Disambiguation

4-Aminocyclohexanecarboxamide HCI is a rigid, bifunctional aliphatic scaffold used primarily in
medicinal chemistry as a linker and pharmacophore. It serves as a conformationally restricted
analogue of lysine or

-aminobutyric acid (GABA), providing defined spatial orientation between the amine and amide
functionalities.

CRITICAL WARNING: Structural "False Friends" Researchers frequently conflate this molecule
with Tranexamic Acid Amide. This error can lead to failed structure-activity relationship (SAR)
campaigns.

o Target Molecule: 4-Aminocyclohexanecarboxamide (0O carbons between ring and amine).
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e Tranexamic Acid Amide:trans-4-(Aminomethyl)cyclohexanecarboxamide (1 methylene group
between ring and amine).

The absence of the methylene spacer in 4-aminocyclohexanecarboxamide significantly alters
the pKa of the primary amine and reduces the hydrodynamic radius, changing its binding
profile in serine protease pockets (e.g., Plasmin, Urokinase).

Part 2: Nomenclature and Synonyms

To ensure procurement and citation accuracy, use the following validated identifiers. Note that
the trans-isomer is the predominant pharmacologically active scaffold found in literature (e.g.,
ERK inhibitors).

Identifier Type Designation Notes
4- . :
) ] Ambiguous stereochemistry.[1]
Common Name Aminocyclohexanecarboxamid 2]
e HCI

) 4-Aminocyclohexane-1-
Systematic Name i ] Preferred IUPAC style.
carboxamide hydrochloride

trans-4-
N ] ] The thermodynamically stable,
Stereospecific Name Aminocyclohexanecarboxamid ) o
bioactive isomer.
e HCI
_ References the free base
CAS (Generic) 856758-75-3 -
(unspecified stereochem).
cis-4-
CAS (Cis-isomer) 754182-14-4 aminocyclohexanecarboxamid
e.[3]
trans-4-
aminocyclohexanecarboxylic
CAS (Precursor) 27960-59-4

acid HCI (The Acid, not
Amide).

Structural Visualization: Isomerism & Confusion

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubs.rsc.org/en/content/articlelanding/1999/p1/a904132j
https://patents.google.com/patent/AU2015328414B2/en
https://www.chem960.com/lang_it/cas_754182144/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The following diagram clarifies the stereochemical relationships and the critical distinction from

Tranexamic acid derivatives.

Precursor: trans-4-Aminocyclohexanecarboxylic Acid
(CAS: 27960-59-4)

Amidation
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Caption: Structural relationship between the target amide, its precursors, and the common

"false friend" Tranexamic acid amide.

Part 3: Physicochemical Properties

The hydrochloride salt enhances solubility and stability compared to the hygroscopic free base.

Tranexamic Acid Amide
(4-Aminomethyl...)
Contains extra CH2 group
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Property

Value | Description

Relevance

Molecular Formula

Salt stoichiometry is typically
1:1.

Fragment-based drug

Molecular Weight 178.66 g/mol ) )
discovery (FBDD) friendly.
. ) Highly soluble due to ionic
Solubility >50 mg/mL in Water
character.
. ) Protonated at physiological pH
pKa (Amine) ~10.5 (Predicted)

(cationic).

H-Bond Donors

4 (Amine + Amide)

High potential for active site

anchoring.

LogP

-1.2 (Predicted)

Low lipophilicity; requires
transport or prodrug strategies

for cell permeability.

Part 4: Validated Synthesis Protocol

Commercial availability of the amide is limited compared to the acid. The following protocol

describes the Mixed Anhydride Method, which is preferred over direct thermal amidation to

prevent stereochemical scrambling (cis/trans isomerization).

Precursor:trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (Boc-protected acid).

Step-by-Step Methodology

o Activation (Mixed Anhydride Formation):

o

atmosphere.

o

(1.1 eq).

o

Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under

Cool to -10°C. Add Triethylamine (TEA, 1.1 eq) followed dropwise by Ethyl Chloroformate

Mechanism: Formation of the mixed anhydride intermediate. Stir for 30 minutes at -10°C.
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e Ammonolysis:
o Introduce Ammonia gas (

) or add a solution of 0.5M
in dioxane (excess, 3.0 eq).

o Warm to room temperature and stir for 4 hours.
o Observation: A white precipitate (ammonium chloride) will form.[4]
o Workup:

o Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and water.
Wash organic layer with 5%

and Brine. Dry over

o Result:trans-4-(Boc-amino)cyclohexanecarboxamide.

o Deprotection (Salt Formation):
o Dissolve the Boc-intermediate in Dichloromethane (DCM).
o Add 4M HCI in Dioxane (5.0 eq). Stir for 2 hours at RT.

o Collect the precipitated 4-aminocyclohexanecarboxamide HCI by filtration.[2] Wash with
diethyl ether to remove excess HCI.

N . Mixed Anhydride Ammonolysis A . Deprotection A
| Boc-Protected Acid H (EtOCOCI / TEA/ -10°C) H (NH3 / Dioxane) Boc-Amide Intermediate (4M HCI / Dioxane) Target: Amide HCI Salt

Click to download full resolution via product page

Caption: Synthetic workflow utilizing the Mixed Anhydride method to preserve trans-
stereochemistry.
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Part 5: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds

The trans-4-aminocyclohexanecarboxamide moiety is a privileged scaffold in kinase inhibitors,
particularly for ERK (Extracellular Signal-Regulated Kinase).

e Mechanism: The cyclohexane ring acts as a rigid spacer, projecting the amide into the hinge
region or solvent front, while the amine (often derivatized) interacts with the ATP-binding
pocket.

o Example: It replaces flexible piperidine rings to improve metabolic stability and selectivity.

2. Peptidomimetics

This molecule acts as a non-hydrolyzable surrogate for amino acids.

¢ Lysine Mimicry: The distance between the amine and the carbonyl is shorter than in lysine,
allowing it to probe "cramped" binding sites where a full lysine side chain would sterically
clash.

o MCH Receptor Antagonists: Used in the synthesis of Melanin-Concentrating Hormone
(MCH) receptor antagonists for obesity treatment, where the rigid geometry locks the
pharmacophore in the bioactive conformation.

3. Affinity Chromatography

While Tranexamic acid is the standard ligand for Plasminogen purification (binding Kringle
domains), 4-aminocyclohexanecarboxamide is used to create affinity columns with lower
affinity but higher specificity for certain mutant proteases, allowing for gentler elution conditions.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical
Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

e 2.AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and
methods of treatment therewith - Google Patents [patents.google.com]

¢ 3. chem960.com [chem960.com]
e 4, W02003028641A2 - Mch receptor antagonists - Google Patents [patents.google.com]

e 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and
derivatives thereof - Google Patents [patents.google.com]

e 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic
acid and its derivatives - Google Patents [patents.google.com]

e 7. trans-4-(Aminomethyl)cyclohexane carboxylic acid methylamide (t-AMCHA methylamide)
inhibits the physical interaction between urokinase-type plasminogen activator and stratum
corneum, and accelerates the recovery of barrier function - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 8. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
¢ 9. m.youtube.com [m.youtube.com]

¢ 10. Affinity Chromatography | https://separations.asia.tosohbioscience.com
[separations.asia.tosohbioscience.com]

¢ To cite this document: BenchChem. [Chemical Identity and Structural Utility of 4-
Aminocyclohexanecarboxamide HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523020/docs#chemical-identity-and-structural-
utility-of-4-aminocyclohexanecarboxamide-hcl]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://patents.google.com/patent/WO2003028641A2/en
https://pubmed.ncbi.nlm.nih.gov/16289989/
https://www.bio-rad.com/en-us/applications-technologies/introduction-affinity-chromatography?ID=LUSMJIDN
https://m.youtube.com/watch?v=8_7cdfNO7OY
https://www.separations.asia.tosohbioscience.com/product-en/tskgel/afc
https://www.benchchem.com/product/b1523020?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.rsc.org/en/content/articlelanding/1999/p1/a904132j
https://pubs.rsc.org/en/content/articlelanding/1999/p1/a904132j
https://patents.google.com/patent/AU2015328414B2/en
https://patents.google.com/patent/AU2015328414B2/en
https://www.chem960.com/lang_it/cas_754182144/
https://patents.google.com/patent/WO2003028641A2/en
https://patents.google.com/patent/CN108602758B/en
https://patents.google.com/patent/CN108602758B/en
https://patents.google.com/patent/WO2017134212A1/en
https://patents.google.com/patent/WO2017134212A1/en
https://pubmed.ncbi.nlm.nih.gov/16289989/
https://pubmed.ncbi.nlm.nih.gov/16289989/
https://pubmed.ncbi.nlm.nih.gov/16289989/
https://pubmed.ncbi.nlm.nih.gov/16289989/
https://www.bio-rad.com/en-us/applications-technologies/introduction-affinity-chromatography?ID=LUSMJIDN
https://m.youtube.com/watch?v=8_7cdfNO7OY
https://www.separations.asia.tosohbioscience.com/product-en/tskgel/afc
https://www.separations.asia.tosohbioscience.com/product-en/tskgel/afc
https://www.benchchem.com/product/b1523020/docs#chemical-identity-and-structural-utility-of-4-aminocyclohexanecarboxamide-hcl
https://www.benchchem.com/product/b1523020/docs#chemical-identity-and-structural-utility-of-4-aminocyclohexanecarboxamide-hcl
https://www.benchchem.com/product/b1523020/docs#chemical-identity-and-structural-utility-of-4-aminocyclohexanecarboxamide-hcl
https://www.benchchem.com/product/b1523020/docs#chemical-identity-and-structural-utility-of-4-aminocyclohexanecarboxamide-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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